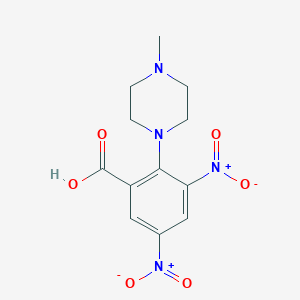![molecular formula C20H16N6O6S B401725 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B401725.png)
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with a molecular formula of C20H16N6O6S and a molecular weight of 468.4 g/mol. This compound features a unique structure that includes a nitrobenzodioxole moiety, a thiadiazole ring, and a benzamide group, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves multiple steps. One common synthetic route starts with the preparation of 6-nitro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone . This intermediate is further reacted with 2-oxoethyl-1,3,4-thiadiazole-2-yl)-4-methylbenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
科学的研究の応用
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzodioxole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitrobenzodioxole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins and enzymes .
類似化合物との比較
4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with similar compounds such as:
(E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea: Shares the nitrobenzodioxole moiety but differs in the thiourea group.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Contains the nitrobenzodioxole moiety but lacks the thiadiazole and benzamide groups.
N’-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)benzohydrazide: Similar structure but includes a phenylsulfanyl group instead of the thiadiazole ring.
特性
分子式 |
C20H16N6O6S |
|---|---|
分子量 |
468.4g/mol |
IUPAC名 |
4-methyl-N-[5-[2-[(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N6O6S/c1-11-2-4-12(5-3-11)19(28)22-20-25-24-18(33-20)8-17(27)23-21-9-13-6-15-16(32-10-31-15)7-14(13)26(29)30/h2-7,9H,8,10H2,1H3,(H,23,27)(H,22,25,28)/b21-9+ |
InChIキー |
VWKGYLJPIBDQBP-ZVBGSRNCSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chloro-2-butenyl)-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401642.png)
![7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B401643.png)
![7-(3-chloro-2-butenyl)-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401644.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B401645.png)
![3-nitrobenzaldehyde (7-{3-[(2,4-dichlorophenyl)oxy]-2-hydroxypropyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone](/img/structure/B401646.png)

![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B401657.png)
![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}-2-furamide](/img/structure/B401658.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![4-methyl-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B401661.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B401664.png)

